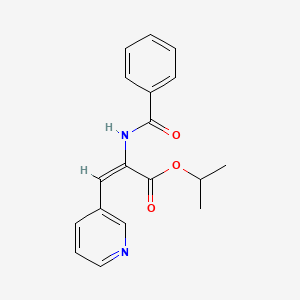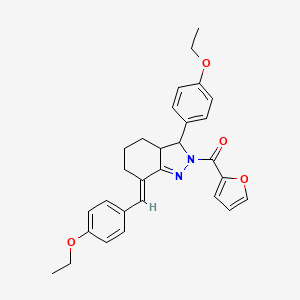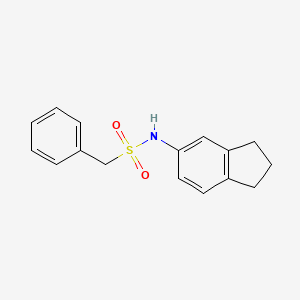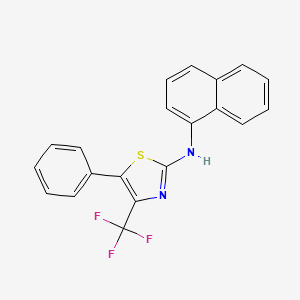![molecular formula C11H14F3NO2S B5291755 N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide, commonly known as CFTRinh-172, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that plays a crucial role in regulating the transport of ions across cell membranes. CFTRinh-172 has been shown to have a significant impact on CFTR function, making it a promising candidate for the treatment of cystic fibrosis (CF) and other related diseases.
Mécanisme D'action
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 works by inhibiting the function of the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It binds to a specific site on the channel protein, preventing the transport of chloride ions across the cell membrane. This inhibition of this compound function has been shown to have a significant impact on various physiological processes, including ion transport, mucus clearance, and bacterial clearance.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to increase the hydration of airway surfaces, enhance mucus clearance, and reduce bacterial colonization in the lungs of CF patients. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been shown to have potential applications in the treatment of other diseases, including chronic obstructive pulmonary disease (COPD) and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is its selectivity for the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It has been shown to have minimal effects on other ion channels, making it a useful tool in scientific research. However, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has limitations in terms of its potency and specificity. It is not a highly potent inhibitor of this compound function, and it has been shown to have off-target effects on other cellular processes.
Orientations Futures
There are several future directions for the use of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in scientific research and therapeutic applications. One area of focus is the development of more potent and specific N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide inhibitors that can be used in the treatment of CF and other related diseases. Another area of focus is the study of the role of this compound in various physiological and pathological processes, including ion transport, mucus clearance, and bacterial clearance. Finally, there is a need for further research into the safety and efficacy of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in clinical trials, with the goal of developing new treatments for CF and other related diseases.
Méthodes De Synthèse
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 involves a multi-step process that includes the reaction of 3-(trifluoromethyl)aniline with 1-chlorobutane to form N-[3-(trifluoromethyl)phenyl]-1-butylamine. This intermediate is then reacted with sulfuric acid to form the final product, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide. The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to be a potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, making it a promising candidate for the treatment of CF and other related diseases. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been used as a tool in scientific research to study the role of this compound in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-2-3-7-18(16,17)15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQZTIIRQHYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)



![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)


![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
